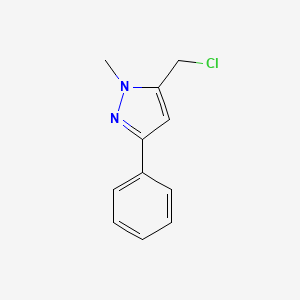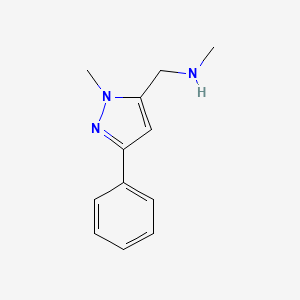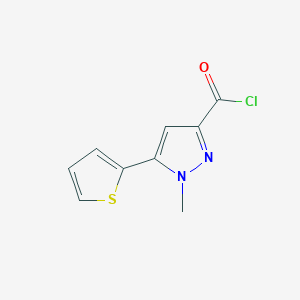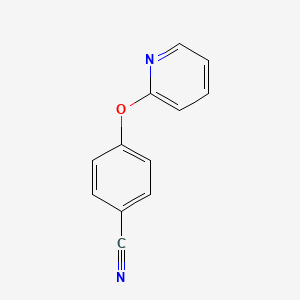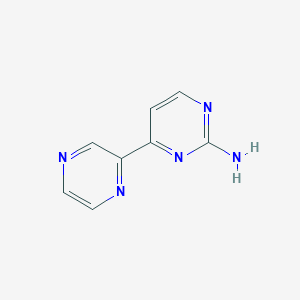
4-(Pyrazin-2-yl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-(Pyrazin-2-yl)pyrimidin-2-amine is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their presence in various biologically active compounds, including anticancer, antimicrobial, antiparasitic, anti-inflammatory, and antidiabetic agents . These derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological properties.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, a new and efficient approach for the synthesis of novel 4-imino-5H-pyrazolo[3,4-d]pyrimidin-5-amines was reported, which involves the reaction of 5-amino-pyrazole-4-carbonitrile with various hydrazides in an ethanolic sodium ethoxide medium . Additionally, microwave-assisted chemical processes have been applied to synthesize an array of novel N-(4-methoxyphenylamino)-2-methyl benzo-, pyrido-, or pyrazino-thieno[3,2-d]pyrimidin-4-amine derivatives, which are envisioned as potent bioisosteric analogues of anticancer agents . Another synthesis method includes the reaction of 3-phenyl-1-(thieno[3,2-d]pyrimidin-4-yl)-1H-pyrazol-5-amine with Vilsmeier–Haack reagent followed by treatment with ammonium carbonate to produce a new hybrid compound with promising biological activity .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be substituted at various positions to yield compounds with different biological activities. For example, the hybrid compound 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine was fully characterized by 1H-, 13C-NMR, IR spectroscopy, mass-spectrometry, and elemental analysis . Theoretical docking studies have also been conducted to highlight key interactions between the heterocyclic core of pyrimidine derivatives and the binding pocket of target receptors, such as the A2A adenosine receptor .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, which are essential for their functionalization and interaction with biological targets. For instance, efficient routes to 3-(1,2,3-triazol-1-yl)- and 3-(1,2,3-triazol-4-yl)pyrazolo[3,4-d]pyrimidin-4-amines using click chemistry have been developed, providing easy access to different isomers of 1,4-disubstituted triazoles . Nucleophilic replacement reactions of some 5-substituted pyrido[4,3-d]pyrimidines have also been reported, demonstrating the versatility of pyrimidine chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and the nature of substituents on the pyrimidine ring. Computational studies have been carried out to determine the relationship between antibacterial activities and physicochemical properties of pyrazolo[3,4-d]pyrimidin-5-amines, such as geometry optimization, short-range van der Waals forces, dipole moments, atomic charges, and frontier orbital energies . These studies suggest that both short-range forces and covalent bonds play a significant role in the inhibitory effects of these molecules, and that substituting large electron-donating groups on the phenyl rings can improve antibacterial activities.
Wissenschaftliche Forschungsanwendungen
Cancer Research : A study by Murphy et al. (2011) identified analogues of 4-(Pyrazin-2-yl)pyrimidin-2-amine as potent and selective inhibitors of 3-phosphoinositide-dependent kinase (PDK1), showing potential as anticancer agents (Murphy et al., 2011).
Insecticidal and Antibacterial Potential : Deohate and Palaspagar (2020) synthesized pyrimidine linked pyrazole heterocyclics, including compounds related to 4-(Pyrazin-2-yl)pyrimidin-2-amine, and evaluated their insecticidal and antibacterial potential (Deohate & Palaspagar, 2020).
Histone Demethylase Inhibitors : Bavetsias et al. (2016) reported the discovery of N-substituted 4-(pyridin-2-yl)thiazole-2-amine derivatives, including structures related to 4-(Pyrazin-2-yl)pyrimidin-2-amine, as potent inhibitors of JmjC histone N-methyl lysine demethylase (KDM), with potential therapeutic implications (Bavetsias et al., 2016).
Novel Compound Synthesis : Svete et al. (2015) conducted a study on the synthesis of a series of compounds including 4-(Pyrazin-2-yl)pyrimidin-2-amine derivatives for potential pharmaceutical applications (Svete et al., 2015).
Anticancer Agent Analogues : Loidreau et al. (2020) synthesized derivatives of 4-(Pyrazin-2-yl)pyrimidin-2-amine as potent bioisosteric analogues of MPC-6827, an anticancer agent, and evaluated their antiproliferative activity on human colorectal cancer cell lines (Loidreau et al., 2020).
Metal Complexes in Chemistry : Cook, Tuna, and Halcrow (2013) synthesized complexes involving derivatives of 4-(Pyrazin-2-yl)pyrimidin-2-amine, exploring their electrochemical properties and potential applications in chemistry (Cook, Tuna & Halcrow, 2013).
Antimicrobial Activity : Sirakanyan et al. (2021) synthesized cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines, closely related to 4-(Pyrazin-2-yl)pyrimidin-2-amine, and demonstrated their pronounced antimicrobial properties (Sirakanyan et al., 2021).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-pyrazin-2-ylpyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5/c9-8-12-2-1-6(13-8)7-5-10-3-4-11-7/h1-5H,(H2,9,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLPWSHQDSVIQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C2=NC=CN=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594715 |
Source


|
| Record name | 4-(Pyrazin-2-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrazin-2-yl)pyrimidin-2-amine | |
CAS RN |
874792-15-1 |
Source


|
| Record name | 4-(Pyrazin-2-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

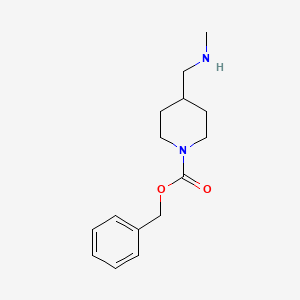
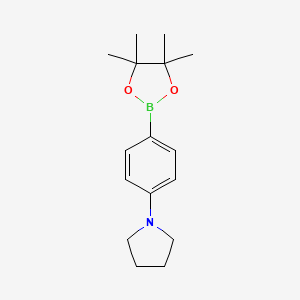
![Imidazo[1,2-a]pyridine-6-carbonyl chloride hydrochloride](/img/structure/B1320472.png)
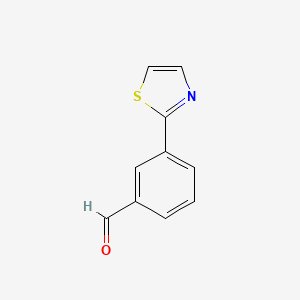
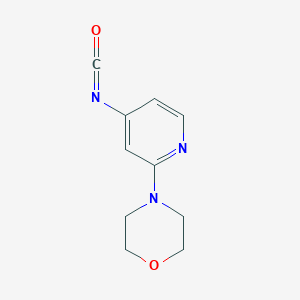
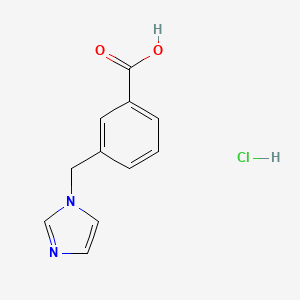
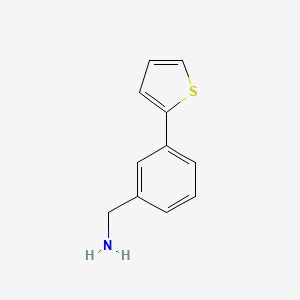
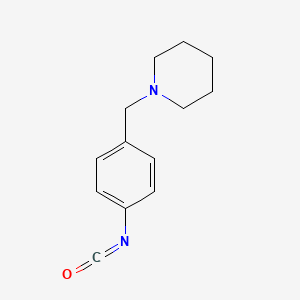
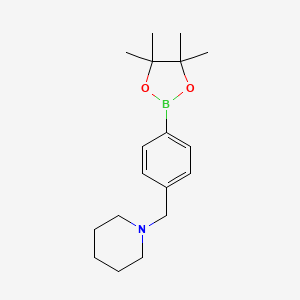
![N-[2-(2-Furyl)benzyl]-N-methylamine](/img/structure/B1320482.png)
